(S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide
Description
(S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide (CAS: 372187-68-3) is a chiral amide derivative with the molecular formula C₁₂H₁₇FN₂O and a molecular weight of 224.27 g/mol . Its structure features a 4-fluorophenyl group attached to a pentanamide backbone with a methyl substituent at the fourth carbon and an amino group at the second position.
Properties
Molecular Formula |
C12H17FN2O |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-11(14)12(16)15-10-5-3-9(13)4-6-10/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
KOPWZMIFPWKUFL-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)F)N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Protection-Deprotection Strategy Using BOC Anhydride
The most widely reported method involves a three-step process: amino group protection, amide bond formation, and deprotection.
Step 1: BOC Protection of L-Leucine
L-Leucine ((S)-2-amino-4-methylpentanoic acid) is dissolved in a dioxane/water (1:1) mixture under ice-cooling. Sodium hydroxide (2 eq) and BOC anhydride (2.5 eq) are added sequentially. After stirring at 0°C for 1 hour and room temperature for 12 hours, the mixture is acidified to pH 2–3 with HCl, extracted with ethyl acetate, and dried to yield BOC-L-leucine (purity >95%, yield 85–90%).
Step 2: Amide Bond Formation with 4-Fluoroaniline
BOC-L-leucine is condensed with 4-fluoroaniline using phosphorus oxychloride (POCl₃) as the activating agent in pyridine. Key conditions:
- Molar ratio: BOC-L-leucine : 4-fluoroaniline : POCl₃ = 1 : 1.2 : 1.5
- Temperature: −10°C to 0°C (prevents side reactions)
- Reaction time: 4–6 hours
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield BOC-L-leucine-4-fluorophenylamide (yield 70–75%).
Step 3: BOC Deprotection
The BOC group is removed by treating the intermediate with HCl gas in glacial acetic acid at 0°C for 2 hours. Precipitation in chilled diethyl ether yields (S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide hydrochloride, which is neutralized to obtain the free base (purity >98%, overall yield 65–70%).
Alternative Methods: Carbodiimide-Mediated Coupling
A comparative study uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) for amide bond formation.
- Conditions : BOC-L-leucine (1 eq), 4-fluoroaniline (1.1 eq), EDCl (1.2 eq), HOBt (1.2 eq) in dichloromethane (DCM) at 25°C for 12 hours.
- Yield : 68–72% after deprotection, with slightly lower purity (95–97%) due to residual HOBt.
Table 1: Comparison of Amide Bond Formation Methods
| Method | Activator | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ Condensation | POCl₃ | Pyridine | 70–75 | 98 |
| EDCl/HOBt Coupling | EDCl/HOBt | DCM | 68–72 | 95–97 |
Industrial-Scale Optimization
Continuous Flow Synthesis
BenchChem reports the use of continuous flow reactors to enhance reproducibility and reduce reaction times. Key parameters:
- Residence time : 30 minutes (vs. 6 hours in batch)
- Temperature : 50°C (improved kinetics without decomposition)
- Output : 1.2 kg/day with 78% yield and 99% purity.
Crystallization-Based Purification
Industrial protocols replace column chromatography with crystallization for cost efficiency:
- Solvent system : Ethyl acetate/heptane (3:7) at −20°C
- Recovery : 90–92% with <0.5% impurities.
Analytical Characterization
Challenges and Mitigation Strategies
Racemization During Deprotection
Exposure to HCl at elevated temperatures causes partial racemization. Mitigation:
Residual Solvent in Industrial Batches
Ethyl acetate traces (<500 ppm) are reduced via vacuum drying at 40°C for 24 hours.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 to convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like NaOH or KOH.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like SeO2, reducing agents like LiAlH4, and bases like NaOH or KOH. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include formyl derivatives, alcohols, and substituted fluorophenyl compounds, depending on the type of reaction and conditions used.
Scientific Research Applications
(2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues in Peptidomimetics and Antiviral Research
- (S)-2-Amino-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide (Compound 21/8) Structure: Shares the (S)-2-amino-4-methylpentanamide core but incorporates a benzylamino-indole substituent. Molecular Weight: ~391.21 g/mol (based on HR-MS data) . Application: Synthesized as an intermediate for peptidomimetics targeting SARS-CoV-2 cathepsin-L and main protease inhibition . Key Difference: The indole-benzyl group enhances π-π stacking interactions with protease active sites, improving binding affinity compared to the simpler 4-fluorophenyl group in the target compound .
Gemcitabine Prodrug Derivatives
- (S)-2-Amino-N-(1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)-4-methylpentanamide (Gem-Leu) Structure: Combines the pentanamide backbone with a gemcitabine moiety (tetrahydrofuran-pyrimidine). Molecular Weight: ~391.21 g/mol (calculated from NMR data) . Application: Acts as a prodrug for pancreatic cancer therapy, with improved cellular uptake and pharmacokinetics compared to gemcitabine alone . Key Difference: The hydrophilic tetrahydrofuran and pyrimidine groups enhance solubility but reduce blood-brain barrier penetration relative to the hydrophobic 4-fluorophenyl group .
Histone Deacetylase (HDAC) Inhibitors
- (2S)-2-Amino-N-[(2-chlorophenyl)methyl]-4-methylpentanamide (IV-32c) Structure: Substitutes the 4-fluorophenyl group with a 2-chlorobenzyl moiety. Molecular Weight: Not explicitly stated but estimated to be ~280 g/mol. Application: Isoform-selective HDAC inhibitor; the chlorophenyl group increases steric bulk, favoring interactions with hydrophobic enzyme pockets . Key Difference: Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to fluorine .
Kinase Inhibitors and Benzamide Derivatives
- 2-Amino-N-(4-fluorophenyl)benzamide Structure: Replaces the pentanamide chain with a benzamide group. Molecular Weight: ~266.27 g/mol (based on MS data) . Application: Potential kinase inhibitor; the planar benzamide structure facilitates π-stacking with ATP-binding sites . Key Difference: Reduced conformational flexibility compared to the pentanamide backbone, possibly limiting off-target effects .
AP2-Associated Kinase 1 Inhibitors
- BMS-911172
- Structure : Features a difluoromethoxy-oxazolylphenyl substituent.
- Molecular Weight : ~365.3 g/mol (PubChem data) .
- Application : Synthetic organic compound targeting AP2-associated kinase 1; the oxazole ring enhances hydrogen-bonding capacity .
- Key Difference : The bulkier substituents improve target specificity but may reduce metabolic stability .
Comparative Analysis Table
Biological Activity
(S)-2-amino-N-(4-fluorophenyl)-4-methylpentanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H19FN2O
- Molecular Weight : 238.3 g/mol
- Structure : The compound features a pentanamide backbone with an amino group, a methyl group, and a fluorophenyl substituent, contributing to its unique biological properties.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression. This inhibition leads to increased levels of acetylated histones, promoting cell cycle arrest and apoptosis in cancer cells .
- Antitumor Activity : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines, particularly those associated with myelodysplastic syndromes. It was observed to activate apoptotic pathways via caspase activation and ROS-dependent signaling .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, though more research is needed to fully characterize these effects and their implications for neurodegenerative diseases.
Antitumor Activity
A series of experiments were conducted to evaluate the antitumor efficacy of this compound:
- Cell Lines Tested :
- NCI-H460 (lung cancer)
- SKM-1 (myelodysplastic syndrome)
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | NCI-H460 | 4.85 ± 1.44 | Apoptosis induction via caspase activation |
| This compound | SKM-1 | Not specified | G1 cell cycle arrest |
Neurotoxicity Assessment
Neurotoxicity was assessed using murine models, where the compound showed minimal cytotoxic effects at concentrations up to 1.6 mM over a 24-hour period .
Case Studies
- In Vivo Studies : In xenograft models, oral administration of this compound demonstrated significant antitumor activity with favorable pharmacokinetics, indicating its potential for therapeutic use in cancer treatment .
- Comparison with Related Compounds : The biological activity of this compound was compared with other fluorinated analogs, revealing that the presence of the fluorine atom enhances its potency against specific cancer cell lines while maintaining low toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
